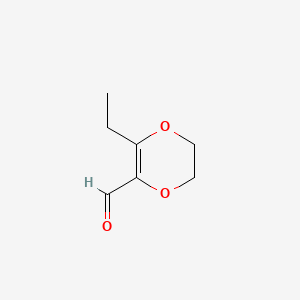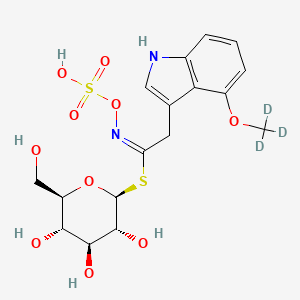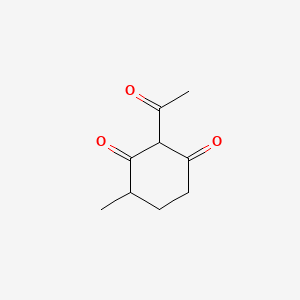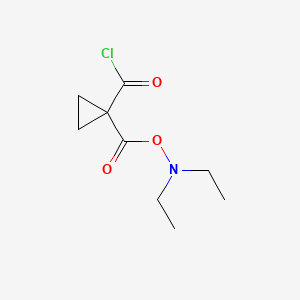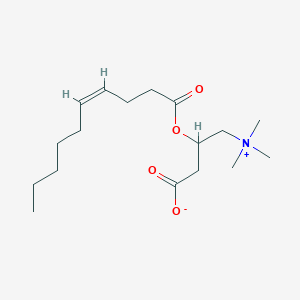
1-(10-Chlordecyl)-4-octylaminopyridiniumchloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(10-Chlordecyl)-4-octylaminopyridiniumchloride is a chemical compound with the molecular formula C23H42ClN2.Cl and a molecular weight of 417.50 g/mol . This compound is known for its unique structure, which includes a pyridinium core substituted with a 10-chlordecyl and an octylamino group. It is primarily used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 1-(10-Chlordecyl)-4-octylaminopyridiniumchloride involves several steps. One common method includes the reaction of 4-octylaminopyridine with 1-bromo-10-chlorodecane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound .
Analyse Chemischer Reaktionen
1-(10-Chlordecyl)-4-octylaminopyridiniumchloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group. Common reagents include sodium azide or potassium thiocyanate, leading to the formation of azido or thiocyanato derivatives.
Oxidation and Reduction: The compound can be oxidized using agents like potassium permanganate or reduced using hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The chloro group can be hydrolyzed under acidic or basic conditions to form the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
1-(10-Chlordecyl)-4-octylaminopyridiniumchloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential antimicrobial properties and its ability to interact with biological membranes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(10-Chlordecyl)-4-octylaminopyridiniumchloride involves its interaction with cellular membranes. The compound can disrupt the lipid bilayer, leading to increased cell permeability and eventual cell lysis. This property makes it a potential candidate for antimicrobial applications. Additionally, its ability to form stable complexes with various biomolecules is being explored for therapeutic purposes .
Vergleich Mit ähnlichen Verbindungen
1-(10-Chlordecyl)-4-octylaminopyridiniumchloride can be compared with other similar compounds such as:
10-Chlorodecyl octyl isophthalate: This compound has a similar alkyl chain but differs in its core structure, which is based on isophthalic acid.
Chlorobutanol: Although structurally different, chlorobutanol shares some functional similarities in terms of its antimicrobial properties.
The uniqueness of this compound lies in its pyridinium core, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C23H42Cl2N2 |
|---|---|
Molekulargewicht |
417.5 g/mol |
IUPAC-Name |
1-(10-chlorodecyl)-N-octylpyridin-1-ium-3-amine;chloride |
InChI |
InChI=1S/C23H42ClN2.ClH/c1-2-3-4-5-11-14-19-25-23-17-16-21-26(22-23)20-15-12-9-7-6-8-10-13-18-24;/h16-17,21-22,25H,2-15,18-20H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
PCHIXSVAWAQGQM-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCNC1=C[N+](=CC=C1)CCCCCCCCCCCl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30R,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13839038.png)
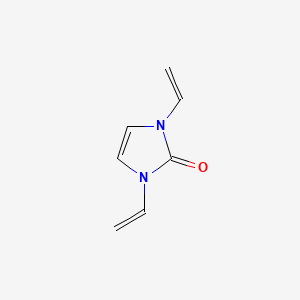
![7-O-(Triethylsilyl-2-debenzoyl-4-desacetyl-[2,4]oxol-D-seco-baccatin III](/img/structure/B13839046.png)

![[2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hexadecanoyloxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B13839052.png)
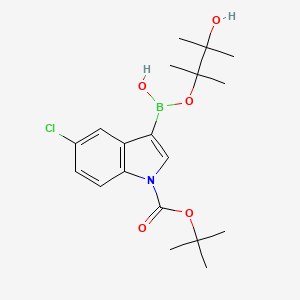
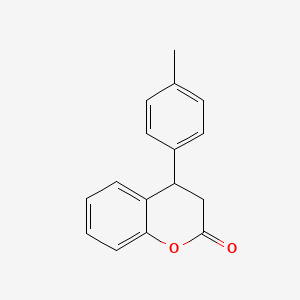

![3,3'-Azanediylbis(1-(3,5-dimethylphenoxy)propan-2-ol) Hydrochloride; Bis[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]amine Hydrochloride](/img/structure/B13839059.png)
